molecular formula C7H2BrCl2F3 B046991 4-Bromo-3,5-dichlorobenzotrifluoride CAS No. 118754-53-3

4-Bromo-3,5-dichlorobenzotrifluoride

Cat. No. B046991
M. Wt: 293.89 g/mol
InChI Key: IQHSSYROJYPFDV-UHFFFAOYSA-N
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Patent
US05206257

Procedure details

Nitrosyl sulphuric acid, prepared from sodium nitrite (69 g, 1 mol) and concentrated sulphuric acid (600 ml) was added dropwise with stirring to a cooled solution of 2,6-dichloro-4-trifluoromethylaniline (230 g, 1 mol) in glacial acetic acid (1250 ml) at 15°-20° C. The mixture was stirred for 1 hour at ambient temperature. The diazonium mixture was run slowly into a solution prepared from cuprous bromide (143.4 g, 1 mol), hydrobromic acid (48%, 1 l) and ice (approx. 1000 g) at a rate so as not to exceed a temperature of 35° C. After 1 hour the mixture was steam distilled to give 1 l of distillate which was diluted with water (3 l) and extracted with diethyl ether (2×500 ml). The organic fractions were combined and washed with aqueous sodium hydroxide solution (2M, 2×250 ml) and water (250 ml), dried over anhydrous sodium sulphate and evaporated to dryness. The oily residue was distilled to give 1-bromo-2,6-dichloro-4-trifluoromethylbenzene (256.8 g) as a colourless liquid, b.p. 74°-78° C. at 6 mmHg.
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
143.4 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(OS(=O)(=O)O)=O.N([O-])=O.[Na+].S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:24]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:22]=[C:21]([Cl:29])[C:19]=1N.[BrH:30]>C(O)(=O)C.O>[Br:30][C:19]1[C:18]([Cl:17])=[CH:24][C:23]([C:25]([F:28])([F:27])[F:26])=[CH:22][C:21]=1[Cl:29] |f:1.2|

Inputs

Step One
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OS(O)(=O)=O
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
230 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cuprous bromide
Quantity
143.4 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
Br
Name
ice
Quantity
1000 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
a temperature of 35° C
WAIT
Type
WAIT
Details
After 1 hour the mixture was
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
steam distilled
CUSTOM
Type
CUSTOM
Details
to give 1 l of distillate which
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×500 ml)
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide solution (2M, 2×250 ml) and water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 256.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.